tert-Butylhydrazine hydrochloride

Beschreibung

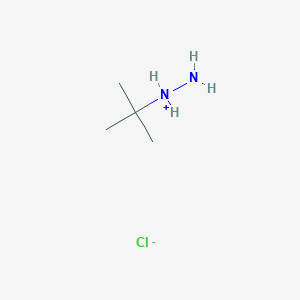

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tert-butylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPWVABNMBRBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064661 | |

| Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic crystalline powder; [Alfa Aesar MSDS] | |

| Record name | tert-Butylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7400-27-3 | |

| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylhydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butylhydrazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGD7KT6LMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butylhydrazine Hydrochloride (CAS: 7400-27-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylhydrazine hydrochloride (t-BHH), a versatile reagent with significant applications in organic synthesis and pharmaceutical development. This document consolidates key physicochemical properties, applications, safety protocols, and reaction workflows to serve as a vital resource for professionals in the field.

Core Properties and Specifications

tert-Butylhydrazine hydrochloride is a white, hygroscopic crystalline solid.[1] Its hydrochloride form enhances stability and handling properties, making it a practical reagent in various synthetic applications.[2]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 7400-27-3 | |

| Molecular Formula | C₄H₁₂N₂ · HCl | [3] |

| Molecular Weight | 124.61 g/mol | [1] |

| Melting Point | 191-194 °C | [4][5] |

| Appearance | White crystals or crystalline powder | [4][6][7] |

| Solubility | Soluble in water, DMSO, and methanol.[4][5][8] | |

| Sensitivity | Hygroscopic | [4][5][8] |

| EINECS Number | 231-001-6 | [4] |

| BRN | 3651224 | [4][5] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of tert-Butylhydrazine hydrochloride. While detailed spectra require access to specialized databases, the availability of various spectral analyses has been confirmed.

| Spectroscopic Data Type | Availability | Source(s) |

| ¹H NMR | Spectrum available. | [9][10] |

| ¹³C NMR | Spectrum available. | [9] |

| IR | Spectrum available. | [9][11] |

| Mass Spectrometry (MS) | Spectrum available. | [9] |

| Raman Spectroscopy | Spectrum available. | [1][9] |

Applications in Synthesis and Drug Development

tert-Butylhydrazine hydrochloride is a key building block in organic chemistry, valued for its hydrazine (B178648) functional group coupled with a sterically bulky tert-butyl group.[6] This unique structure enables specific chemical transformations, primarily in the synthesis of nitrogen-containing compounds.[6]

Key applications include:

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[2][12]

-

Heterocyclic Chemistry: It is widely used in cyclization and substitution reactions to form heterocyclic structures.[6] Specific examples include the synthesis of 1,3,4,5-tetrasubstituted pyrazole (B372694) derivatives and 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole.[4][5][8][13]

-

Aromatic Nucleophilic N-N Exchange: The compound is utilized in aromatic nucleophilic N-N exchange reactions.[4][5][8][13][]

-

Agrochemicals: It is used in the preparation of insect growth regulators and as a plant growth regulator to stimulate root development.[4][5][8][12][13]

-

Specialty Chemicals: It is a precursor for the synthesis of diphosphinohydrazines.[4][5][8][13]

Caption: Logical relationships of key application areas.

Experimental Protocols & Methodologies

Detailed, step-by-step experimental protocols for specific syntheses using tert-Butylhydrazine hydrochloride are highly dependent on the target molecule and reaction conditions. While specific protocols were not detailed in the consulted literature, a generalized workflow for a common application—the synthesis of pyrazole derivatives—is outlined below. This process typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Caption: Generalized workflow for pyrazole synthesis.

Safety, Handling, and Storage

Proper handling and storage of tert-Butylhydrazine hydrochloride are critical to ensure laboratory safety. The compound is classified as harmful and an irritant.

Hazard Identification and Precautions

| Hazard Class | GHS Statement | Precautionary Statement Codes |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270, P301+P312+P330 |

| Skin Irritation | H315: Causes skin irritation. | P264, P280 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271 |

For a full list of precautionary statements, refer to the supplier's Safety Data Sheet (SDS).[15]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area and avoid breathing dust.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[15][16] Avoid all personal contact.[16] Do not eat, drink, or smoke when using this product.[16] Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed and sealed in a dry environment.[4][5][8] The compound is hygroscopic; therefore, it should be stored away from water and moisture.[8] It is also recommended to store it under an inert gas.[8]

-

Incompatibilities: Store away from oxidizing agents.[8]

-

Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[16] Collect the material and place it in a suitable, labeled container for disposal.[16] Prevent the substance from entering drains.[7]

References

- 1. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butylhydrazine hydrochloride (7400-27-3) at Nordmann - nordmann.global [nordmann.global]

- 3. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]

- 4. tert-Butylhydrazine hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. tert-Butylhydrazine hydrochloride MSDS CasNo.7400-27-3 [lookchem.com]

- 8. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. tert-Butylhydrazine hydrochloride(7400-27-3) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. tert-Butylhydrazine hydrochloride(7400-27-3) IR Spectrum [m.chemicalbook.com]

- 12. topmostchemical.com [topmostchemical.com]

- 13. tert-Butylhydrazine hydrochloride | 7400-27-3 [amp.chemicalbook.com]

- 15. chemos.de [chemos.de]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Physical Properties of tert-Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylhydrazine (B1221602) hydrochloride (t-BHH), with the CAS number 7400-27-3, is a versatile reagent widely employed in organic synthesis. Its utility is particularly notable in the pharmaceutical and agrochemical industries for the synthesis of a variety of heterocyclic compounds, including pyrazole (B372694) derivatives and insect growth regulators.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, application in chemical reactions, and the development of robust synthetic protocols. This technical guide provides a comprehensive overview of the known physical properties of tert-butylhydrazine hydrochloride, details general experimental methodologies for their determination, and illustrates a key synthetic pathway where it is utilized.

Core Physical Properties

tert-Butylhydrazine hydrochloride is a white to off-white crystalline solid that is hygroscopic in nature.[3] It is known to be stable under normal storage conditions, typically in a dry, cool, and well-ventilated place.[4]

Quantitative Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂N₂·HCl | [6][7] |

| Molecular Weight | 124.61 g/mol | [6][7] |

| Melting Point | 191-194 °C | [8][9][10] |

| Boiling Point | No information available | [4][5] |

| Solubility | Soluble in water, DMSO, and methanol.[10] Soluble in acetone (B3395972) and ethanol.[7] | |

| Density | No information available | [5] |

| Vapor Pressure | No information available | [4][5] |

| pKa | No information available | |

| Decomposition Temperature | No information available | [4] |

Table 1: Physical Properties of tert-Butylhydrazine Hydrochloride

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of tert-butylhydrazine hydrochloride are not specifically published. However, standard methodologies for organic compounds can be applied. Below are general protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the tert-butylhydrazine hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (191-194 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

For accuracy, repeat the determination with a fresh sample.

Solubility Determination

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

-

Spatula or balance for solids

Procedure:

-

To a test tube, add a pre-weighed amount of tert-butylhydrazine hydrochloride (e.g., 10 mg).

-

Add a specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visually observe the solution. The compound is considered soluble if no solid particles are visible. It is considered insoluble if the solid remains undissolved. It is partially soluble if some, but not all, of the solid dissolves.

-

The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

Application in Synthesis: Pyrazole Formation

tert-Butylhydrazine hydrochloride is a key building block in the synthesis of pyrazole derivatives, which are important scaffolds in many pharmaceutical agents. One common method involves the cyclocondensation reaction with a 1,3-dicarbonyl compound.

Caption: Synthesis of pyrazoles from tert-butylhydrazine hydrochloride.

This diagram illustrates the general workflow for the synthesis of substituted pyrazoles. The reaction proceeds via a cyclocondensation mechanism where the hydrazine (B178648) nitrogen atoms of tert-butylhydrazine react with the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring. The tert-butyl group provides steric hindrance and influences the regioselectivity of the reaction.

Conclusion

This technical guide has summarized the key physical properties of tert-butylhydrazine hydrochloride based on available scientific literature and safety data. While a comprehensive set of experimental data for all physical properties is not currently available, the provided information and general experimental protocols offer a solid foundation for researchers and professionals working with this important synthetic reagent. Its role in the synthesis of bioactive molecules, such as pyrazoles, underscores the importance of understanding its fundamental chemical and physical characteristics for the advancement of drug discovery and development.

References

- 1. TR-B699440 - tert-butylhydrazine-hydrochloride | 32064-67-8 [cymitquimica.com]

- 2. A Potential Multitarget Insect Growth Regulator Candidate: Design, Synthesis, and Biological Activity of Novel Acetamido Derivatives Containing Hexacyclic Pyrazole Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. scbt.com [scbt.com]

- 7. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]

- 8. tert-Butylhydrazine hydrochloride (1:1) | CAS#:7400-27-3 | Chemsrc [chemsrc.com]

- 9. 叔丁基肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

An In-depth Technical Guide to tert-Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of tert-Butylhydrazine (B1221602) hydrochloride, a versatile reagent in organic synthesis. It includes detailed information on its chemical structure, physicochemical properties, and key experimental protocols.

Chemical Structure and Formula

tert-Butylhydrazine hydrochloride is the hydrochloride salt of tert-butylhydrazine. The presence of the bulky tert-butyl group sterically hinders one of the nitrogen atoms, influencing its reactivity in chemical syntheses.

-

Linear Formula: (CH₃)₃CNHNH₂ · HCl[3]

Below is a two-dimensional representation of the chemical structure of tert-Butylhydrazine hydrochloride.

Caption: 2D structure of tert-Butylhydrazine hydrochloride.

Physicochemical Properties

The key physical and chemical properties of tert-Butylhydrazine hydrochloride are summarized in the table below. This compound typically appears as a white to beige crystalline solid.[5][6] It is known to be hygroscopic.[2]

| Property | Value | Citations |

| Molecular Weight | 124.61 g/mol | [1][2][3][7] |

| Melting Point | 190 - 194 °C | [3][5][6][8] |

| Boiling Point | Not determined | [5][6] |

| Appearance | White to pale cream crystalline powder/solid | [5][6][9] |

| Solubility | Soluble in water, DMSO, and methanol. | [8][10] |

| Water Solubility | 740 g/L at 25 °C | |

| CAS Number | 7400-27-3 | [1][3][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of tert-Butylhydrazine hydrochloride.

-

¹H NMR Spectroscopy: The proton NMR spectrum of tert-Butylhydrazine hydrochloride has been recorded, typically in DMSO-d6 as the solvent.[4]

-

Infrared (IR) Spectroscopy: IR spectral data is available and can be used for the identification of functional groups within the molecule.[11] The spectrum is often obtained using a KBr wafer technique.[2]

-

Mass Spectrometry: Mass spectrometry data is also available for the characterization of this compound.[11]

Experimental Protocols

tert-Butylhydrazine hydrochloride is utilized in various chemical reactions. Below are detailed protocols for its synthesis, purification, and use in liberating the free base.

A common method for synthesizing tert-Butylhydrazine hydrochloride involves the reaction of t-butanol with hydrazine (B178648) hydrochloride in the presence of hydrochloric acid.[12]

-

Reagents:

-

Hydrazine hydrochloride (H.HCl)

-

t-Butanol (t-BuOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

-

Experimental Workflow:

Caption: Workflow for the synthesis of tert-Butylhydrazine HCl.

-

Procedure:

-

A four-neck flask is equipped with a reflux condenser, a stirrer, a dropping funnel, and a thermometer.[12]

-

The flask is charged with hydrazine hydrochloride, concentrated hydrochloric acid, and water.[12]

-

The mixture is heated with stirring to a temperature between 82°C and 105°C.[12]

-

t-Butanol is added dropwise to the heated mixture over a period of 4 to 12 hours.[12]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.[12]

-

The mixture is then cooled, and the resulting liquid reaction mixture can be analyzed, for instance by gas chromatography, to determine the yield of tert-Butylhydrazine hydrochloride.[12]

-

A patented process describes the purification of tert-Butylhydrazine hydrochloride using ferric chloride in ethanol (B145695).[13]

-

Reagents:

-

Crude tert-Butylhydrazine hydrochloride

-

Anhydrous or aqueous ethanol (70-100%)

-

Ferric chloride (FeCl₃)

-

-

Experimental Workflow:

Caption: Workflow for the purification of tert-Butylhydrazine HCl.

-

Procedure:

-

In a three-necked flask equipped with a stirring device, add crude tert-Butylhydrazine hydrochloride and ethanol.[13]

-

Stir the mixture for 10 to 30 minutes.[13]

-

Cool the flask to a temperature between 0°C and 4°C.[13]

-

Add ferric chloride to the cooled mixture.[13]

-

Allow the reaction to proceed at 0-4°C for 1 to 3 hours.[13]

-

Immediately after the reaction is complete, filter the mixture.[13]

-

Wash the resulting filter cake with a small amount of cold ethanol.[13]

-

Dry the filter cake to obtain the purified tert-Butylhydrazine hydrochloride as a white powder.[13]

-

To use tert-Butylhydrazine in reactions requiring the free base, it must be liberated from its hydrochloride salt.

-

Reagents:

-

tert-Butylhydrazine hydrochloride

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Add a 10% aqueous solution of NaOH to tert-Butylhydrazine hydrochloride with stirring for 10 minutes.[14]

-

Extract the aqueous mixture with ethyl acetate. This should be repeated multiple times.[14]

-

Combine the organic phases.[14]

-

Dry the combined organic phase over anhydrous Na₂SO₄.[14]

-

Concentrate the solution under vacuum to afford the pure tert-butylhydrazine free base.[14]

-

Applications in Synthesis

tert-Butylhydrazine hydrochloride is a precursor in the synthesis of various compounds. It is used in the preparation of:

-

5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole[3][10]

-

1,3,4,5-tetrasubstituted pyrazole (B372694) derivatives[3][10]

-

Insect growth regulators[10]

It is also employed in organic synthesis for aromatic nucleophilic N-N exchange reactions.[10]

References

- 1. scbt.com [scbt.com]

- 2. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butylhydrazine 98 7400-27-3 [sigmaaldrich.com]

- 4. tert-Butylhydrazine hydrochloride(7400-27-3) 1H NMR [m.chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]

- 8. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 9. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. tert-Butylhydrazine hydrochloride(7400-27-3) IR Spectrum [chemicalbook.com]

- 12. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 13. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of tert-Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of tert-butylhydrazine (B1221602) hydrochloride in water and various organic solvents. The information compiled herein is intended to support research, development, and formulation activities by providing key data and standardized experimental protocols.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications in organic synthesis and drug development. Tert-butylhydrazine hydrochloride, an important building block in the synthesis of various pharmaceuticals and agrochemicals, exhibits diverse solubility characteristics.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tert-butylhydrazine hydrochloride. It is important to note that publicly available, peer-reviewed quantitative data for a wide range of organic solvents is limited.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Citation |

| Water | H₂O | 740 | 25 | [1] |

Qualitative Solubility Information

Qualitative assessments from various chemical suppliers and publications indicate the solubility of tert-butylhydrazine hydrochloride in several common laboratory solvents.

-

Soluble in:

A patent related to the purification of tert-butylhydrazine hydrochloride mentions its high solubility in water and details a purification process using ethanol, which suggests good solubility in ethanol as well.[5]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Materials and Equipment

-

tert-Butylhydrazine hydrochloride (solid, pure)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Glass vials or flasks with screw caps (B75204) or stoppers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid tert-butylhydrazine hydrochloride to a glass vial or flask. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. Ensure the filter is compatible with the solvent.

-

-

-

Quantification:

-

Prepare a series of standard solutions of tert-butylhydrazine hydrochloride of known concentrations in the same solvent.

-

Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of tert-butylhydrazine hydrochloride in the diluted sample.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 4. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]

- 5. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. enamine.net [enamine.net]

The Pivotal Role of tert-Butylhydrazine Hydrochloride in Modern Organic Synthesis: A Mechanistic and Practical Guide

For Immediate Release

[City, State] – December 21, 2025 – In the intricate landscape of organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the versatile building blocks available to synthetic chemists, tert-butylhydrazine (B1221602) hydrochloride has emerged as a important reagent, enabling a range of powerful reactions for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the mechanism of action of tert-butylhydrazine hydrochloride in several key organic reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

The unique reactivity of tert-butylhydrazine hydrochloride stems from the interplay between the nucleophilic hydrazine (B178648) moiety and the sterically demanding tert-butyl group. This combination influences the reaction pathways, often leading to enhanced regioselectivity and stability of intermediates compared to unsubstituted hydrazine or other alkylhydrazines. This guide will delve into the mechanistic underpinnings of its application in the Fischer indole (B1671886) synthesis, the Wolff-Kishner reduction, and the synthesis of heterocyclic compounds such as pyrazoles and pyridazinones.

Fischer Indole Synthesis: Harnessing Steric Hindrance for Regiocontrol

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the indole nucleus, a prevalent motif in pharmaceuticals and natural products.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2]

The mechanism commences with the formation of the arylhydrazone, which then tautomerizes to the enamine form. A crucial[3][3]-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring.[2][4]

The presence of the bulky tert-butyl group on the hydrazine can significantly influence the regioselectivity of the Fischer indole synthesis when unsymmetrical ketones are employed. The steric hindrance imposed by the tert-butyl group can direct the initial tautomerization and the subsequent[3][3]-sigmatropic rearrangement to favor the formation of the less sterically encumbered enamine intermediate, thereby leading to a higher yield of one regioisomer over the other.[5]

Experimental Protocol: Three-Component Fischer Indole Synthesis

This protocol describes a one-pot synthesis of a substituted indole from a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride, which can be adapted for tert-butylhydrazine hydrochloride.[6]

-

Metalloimine Formation: To a solution of the nitrile in an appropriate anhydrous solvent (e.g., THF or diethyl ether) at a low temperature (-78 °C to 0 °C), add the organometallic reagent (e.g., a Grignard reagent or an organolithium) dropwise. Allow the reaction to stir for a specified time (typically 1-3 hours) to form the metalloimine.

-

Hydrazone Formation and Cyclization: In the same reaction vessel, add a solution of the arylhydrazine hydrochloride (such as tert-butylhydrazine hydrochloride) in a suitable solvent (e.g., ethanol). Acidify the mixture with a protic acid (e.g., glacial acetic acid or HCl). Heat the reaction mixture to reflux for an extended period (typically 12-15 hours).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired indole.

| Hydrazine Derivative | Ketone/Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 100 | 2 | 75 | [7] |

| p-Tolylhydrazine | Cyclohexanone | Acetic Acid | 118 | 1 | 88 | [8] |

| Phenylhydrazine | Phenylacetaldehyde | Formic Acid | 100 | 0.5 | 65 | [2] |

The Wolff-Kishner Reduction: A Modern Approach with Enhanced Efficiency

The Wolff-Kishner reduction is a classical method for the deoxygenation of aldehydes and ketones to the corresponding alkanes.[9][10] The traditional reaction conditions involve the formation of a hydrazone followed by its decomposition at high temperatures in the presence of a strong base.[1][11][12]

The mechanism proceeds through the initial formation of a hydrazone.[10] Subsequent deprotonation of the hydrazone by a strong base generates a resonance-stabilized anion. Protonation of this anion at the carbon atom, followed by another deprotonation and elimination of dinitrogen gas, leads to a carbanion which is then protonated by the solvent to yield the alkane.[13]

While effective, the classical Wolff-Kishner reduction often requires harsh conditions (high temperatures and strong bases), limiting its applicability to sensitive substrates. A significant advancement in this area is the use of N-tert-butyldimethylsilylhydrazones (TBSHs) in a modified Wolff-Kishner reduction, developed by Myers and coworkers.[3][14][15] This method allows the reduction to proceed at much lower temperatures (room temperature to 100 °C) and offers higher yields and broader substrate scope.[3][14][15] The TBSH derivatives are readily prepared from carbonyl compounds and 1,2-bis(tert-butyldimethylsilyl)hydrazine. The steric bulk of the tert-butyldimethylsilyl group plays a crucial role in stabilizing the hydrazone and facilitating the subsequent reduction steps under milder conditions.

Experimental Protocol: Modified Wolff-Kishner Reduction via N-tert-Butyldimethylsilylhydrazones (TBSHs)

This protocol is adapted from the work of Myers and coworkers.[3][14][15]

-

Preparation of the N-tert-Butyldimethylsilylhydrazone (TBSH):

-

To a neat mixture of the carbonyl compound (1.0 equiv) and 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.05 equiv), add a catalytic amount of scandium triflate (Sc(OTf)₃, 0.001 equiv).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The resulting TBSH can often be used directly in the next step without purification.

-

-

Reduction of the TBSH:

-

To the crude TBSH, add a suitable solvent (e.g., THF or DME) and a solution of potassium tert-butoxide in tert-butanol (B103910) (e.g., 1.0 M solution, 5.0 equiv).

-

Heat the reaction mixture at a specified temperature (ranging from room temperature to 100 °C) until the reaction is complete.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography if necessary.

-

| Substrate | Hydrazine Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | Hydrazine hydrate | KOH | Diethylene glycol | 195 | 4 | 85 | [11] |

| 4-tert-Butylcyclohexanone | TBSH precursor | KOtBu | THF/tBuOH | 65 | 3 | 95 | [14][15] |

| Camphor | Hydrazine hydrate | KOH | Ethylene glycol | 180 | 6 | 70 | [12] |

| Camphor | TBSH precursor | KOtBu | THF/tBuOH | 65 | 4 | 92 | [14][15] |

Synthesis of Pyrazoles: Regiochemical Control through Steric Influence

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, making them important targets in medicinal chemistry.[6] A common route to pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6][16]

The use of tert-butylhydrazine in this synthesis can offer significant advantages in terms of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, two regioisomeric pyrazoles can potentially be formed. The bulky tert-butyl group can sterically hinder the approach of the substituted nitrogen atom to the more sterically congested carbonyl group, thereby favoring the formation of a single regioisomer.[6]

Experimental Protocol: Synthesis of a 1-tert-Butylpyrazole

-

To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol (B145695) or acetic acid), add tert-butylhydrazine hydrochloride.

-

Heat the reaction mixture to reflux for a specified period.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio | Reference |

| tert-Butylhydrazine | Benzoylacetone | Ethanol | Reflux | 85 | >95:5 | [6] |

| Methylhydrazine | Benzoylacetone | Ethanol | Reflux | 78 | 60:40 | [6] |

| Phenylhydrazine | Acetylacetone | Acetic Acid | Reflux | 90 | N/A | [16] |

Other Notable Reactions

The utility of tert-butylhydrazine hydrochloride extends beyond the aforementioned transformations. It also finds application in other important organic reactions:

-

Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto esters or β-diketones and diazonium salts.[17][18] The resulting hydrazones are valuable precursors for the Fischer indole synthesis. The use of tert-butylhydrazine in this context would lead to the corresponding tert-butylhydrazones.

-

Synthesis of Pyridazinones: tert-Butylhydrazine hydrochloride can be employed in the synthesis of pyridazinone heterocycles through condensation reactions with appropriate dicarbonyl compounds or their derivatives.

Conclusion

tert-Butylhydrazine hydrochloride is a versatile and valuable reagent in modern organic synthesis. Its unique combination of a nucleophilic hydrazine moiety and a sterically demanding tert-butyl group provides chemists with a powerful tool to control the regioselectivity and efficiency of several important organic reactions. The milder reaction conditions and enhanced selectivity offered by tert-butylhydrazine and its derivatives, particularly in the context of the modified Wolff-Kishner reduction, underscore its importance in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide serves as a comprehensive resource for understanding and applying the chemistry of tert-butylhydrazine hydrochloride, empowering researchers to leverage its full potential in their synthetic endeavors.

References

- 1. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer_indole_synthesis [chemeurope.com]

- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wolff-Kishner Reduction [organic-chemistry.org]

- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. byjus.com [byjus.com]

- 14. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 18. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to tert-Butylhydrazine Hydrochloride: Safety Data Sheet (SDS) and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for tert-Butylhydrazine hydrochloride (CAS No. 7400-27-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals working with this compound.

Chemical Identification and Physical Properties

tert-Butylhydrazine hydrochloride is a white crystalline powder.[1] It is soluble in water, Dimethyl sulfoxide (B87167) (DMSO), and methanol.[1][2]

Table 1: Physical and Chemical Properties of tert-Butylhydrazine Hydrochloride

| Property | Value | Source |

| CAS Number | 7400-27-3 | [3] |

| Molecular Formula | C4H13ClN2 | [1] |

| Molecular Weight | 124.61 g/mol | [4] |

| Appearance | White crystals or crystalline powder | [1][3] |

| Melting Point | 191-194 °C | [1][2][5] |

| Odor | Odorless to characteristic | [3][5] |

| Solubility | Soluble in water, DMSO, and methanol | [1][2] |

| Hygroscopicity | Hygroscopic | [1][4] |

Hazard Identification and Classification

tert-Butylhydrazine hydrochloride is classified as a hazardous substance.[3] The primary hazards are related to its oral toxicity, skin and eye irritation, and potential for respiratory irritation.[5][6]

Table 2: GHS Hazard Classification for tert-Butylhydrazine Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Caption: GHS Hazard Pictogram for Irritant/Harmful substances.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with tert-Butylhydrazine hydrochloride.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][5]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices:

-

Dust Control: Avoid generating dust. Use dry clean-up procedures.[6]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][7]

-

Conditions: Store in a cool, dry place away from incompatible materials.[1][3]

-

Incompatible Materials: Avoid contact with oxidizing agents.[3]

Caption: Key Handling and Storage Protocols for tert-Butylhydrazine hydrochloride.

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for tert-Butylhydrazine Hydrochloride Exposure

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [3][7][9] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. | [7][9] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [3][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [3][7] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Thermal decomposition can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.[3][6]

-

Environmental Precautions: Prevent the product from entering drains.[7]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.[3][6]

Caption: Overview of Emergency Procedures for tert-Butylhydrazine hydrochloride.

Toxicological Information

The toxicological properties of tert-Butylhydrazine hydrochloride have not been fully investigated.[3][7] However, available data indicates that it is harmful if swallowed and causes skin and eye irritation.[4][5]

Table 4: Summary of Toxicological Effects

| Effect | Observation | Source |

| Acute Oral Toxicity | Harmful if swallowed. | [4][5] |

| Skin Irritation | Causes skin irritation. | [3][4][5] |

| Eye Irritation | Causes serious eye irritation. | [3][4][5] |

| Respiratory Irritation | May cause respiratory tract irritation. | [3][5][7] |

| Carcinogenicity | Not classified as a carcinogen by major agencies. | [3][5] |

| Mutagenicity | Shall not be classified as germ cell mutagenic. | [5] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [5] |

Disposal Considerations

Dispose of tert-Butylhydrazine hydrochloride and its container in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed professional waste disposal service.[7] Do not empty into drains.[3]

Experimental Protocols

Detailed experimental protocols for the determination of all physical, chemical, and toxicological properties are not provided in standard Safety Data Sheets. These studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For specific experimental methodologies, researchers should consult relevant scientific literature or regulatory agency guidelines.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. All users should be properly trained in the handling of hazardous materials.

References

- 1. tert-Butylhydrazine hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tert-Butylhydrazine hydrochloride MSDS CasNo.7400-27-3 [lookchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis and Manufacturing of tert-Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis and manufacturing processes for tert-Butylhydrazine (B1221602) hydrochloride (t-BHH), a critical intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] This document details various synthetic pathways, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes key processes for enhanced clarity.

Introduction

Tert-Butylhydrazine hydrochloride (CAS: 7400-27-3) is a white crystalline powder soluble in water and various organic solvents.[4][5] Its unique molecular structure, featuring a bulky tert-butyl group attached to a hydrazine (B178648) moiety, makes it a valuable reagent in organic synthesis.[2] It serves as a key building block for creating complex molecules, including several widely used pesticides like Tebufenozide and Pyridaben, and is instrumental in the synthesis of various pharmaceutical compounds.[1][3] Industrial production typically yields a product of about 90% purity, with hydrazine hydrochloride as the main impurity, necessitating a dedicated purification step to achieve the high purity (≥98%) required for most applications.[1][2]

Core Synthesis Pathways

Several methods have been developed for the synthesis of tert-Butylhydrazine hydrochloride. The most prominent industrial methods involve the direct reaction of a tert-butyl source with a hydrazine salt, while alternative routes offer different approaches to navigate challenges such as side reactions and product purity.

Synthesis from tert-Butanol (B103910) and Hydrazine Monohydrochloride

A prevalent industrial method involves the reaction of tert-Butanol (t-BuOH) with hydrazine monohydrochloride.[6][7] A critical aspect of this process is the presence of an additional acid source, such as hydrogen chloride (HCl) or hydrazine dihydrochloride, which facilitates the reaction and leads to a quantitative formation of the desired product. Without this acidic catalyst, the dehydration of tert-butanol to isobutylene (B52900) becomes the dominant, undesired reaction.[6]

The overall reaction can be summarized as: (CH₃)₃COH + H₂NNH₂·HCl --(HCl)--> (CH₃)₃CNHNH₂·HCl + H₂O

This process is typically carried out in an aqueous solution at elevated temperatures. The yield is generally very high, often exceeding 98%.[6][7]

Synthesis from tert-Butanol and Hydrazine Hydrate (B1144303)

An alternative approach utilizes hydrazine hydrate as the nitrogen source in an organic acid buffer system.[8] This method is designed to mitigate the harsh conditions associated with strong mineral acids, thereby reducing side reactions like the dehydration of tert-butanol. The process involves first forming a tertiary butyl hydrazine organic acid salt, which is then converted to the hydrochloride salt by acidification with hydrogen chloride.[8] This route can achieve an overall yield of 85% or more and is presented as a greener alternative with reduced waste streams.[8]

Synthesis via BOC-Protected Hydrazine

Another synthetic route involves the use of a protecting group strategy.[9] In this method, hydrazine hydrate is first reacted with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form BOC-hydrazine. This intermediate is then reacted with a tert-butyl halide (e.g., tert-butyl bromide). The final step involves the removal of the BOC protecting group using an acidic solution, such as hydrochloric acid in dichloromethane, to yield the final tert-Butylhydrazine hydrochloride product.[9] This multi-step process offers good control but may be less economically viable for large-scale industrial production compared to direct methods.

Manufacturing and Purification Process

The industrial production of tert-Butylhydrazine hydrochloride focuses on cost-effectiveness, scalability, and achieving high product purity. The process typically starts with the direct synthesis from tert-butanol and hydrazine salts, followed by a crucial purification stage.

Purification of Crude tert-Butylhydrazine Hydrochloride

Crude t-BHH from industrial synthesis typically has a purity of around 90%, with hydrazine hydrochloride being the primary impurity.[1] A patented purification process effectively removes this impurity by using ferric chloride (FeCl₃) in an ethanol (B145695) solvent. The crude material is dissolved in ethanol, cooled, and treated with ferric chloride. This causes a reaction that facilitates the separation of impurities. The purified product is then isolated by filtration, washed with cold ethanol, and dried, resulting in a white powder with a purity of over 98%.[1]

Data Presentation

The following tables summarize the quantitative data from various synthesis and purification protocols.

Table 1: Summary of Synthesis Protocols for tert-Butylhydrazine Hydrochloride

| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| tert-Butanol | Hydrazine Monohydrochloride | 1 : 4 | Hydrogen Chloride | Water | 100 - 105 | 4.5 | Atmospheric | >98 | [6] |

| tert-Butanol | Hydrazine Monohydrochloride | 1 : 2.67 | Hydrogen Chloride | Water | 100 - 105 | 12.5 | Atmospheric | 96.8 | [7] |

| tert-Butanol | Hydrazine Monohydrochloride | 1 : 7 | Hydrazine Dihydrochloride | Water | 100 | 2 | 3.4 kg/cm ² G | 98.0 | [7] |

| tert-Butanol | Hydrazine Hydrate | 1.5 : 1 | Formic Acid / HCl | Aqueous | 40 - 50 (reflux) | 6 | Atmospheric | >85 | [8] |

| tert-Butyl Bromide | BOC-Hydrazine | N/A | N/A | N/A | N/A | N/A | N/A | 70 | [9] |

Table 2: Summary of Purification Protocols for tert-Butylhydrazine Hydrochloride

| Initial Purity (%) | Purifying Agent | Solvent (v/v %) | Agent:Substrate Ratio (w/w) | Temperature (°C) | Time (h) | Final Purity (%) | Yield (%) | Reference |

| 89.36 | Ferric Chloride | Anhydrous Ethanol | 0.2 : 1 | 4 | 2 | 98.06 | 80.01 | [1] |

| 89.36 | Ferric Chloride | 90% Ethanol | 0.1 : 1 | 0 | 2 | 98.67 | 82.67 | [1] |

| 89.36 | Ferric Chloride | 80% Ethanol | 0.25 : 1 | 2 | 3 | 98.52 | 77.96 | [1] |

| 89.36 | Ferric Chloride | 70% Ethanol | 0.3 : 1 | 4 | 1 | 98.71 | 78.06 | [1] |

Experimental Protocols

Protocol 1: Synthesis from tert-Butanol and Hydrazine Monohydrochloride

Adapted from Patent EP0116198B1[6]

-

Charging the Reactor: A 1-liter four-neck flask equipped with a reflux condenser, stirrer, dropping funnel, and thermometer is charged with 273.8 g (4.0 moles) of hydrazine monohydrochloride, 104.3 g of concentrated hydrochloric acid (containing 1.0 mole of HCl), and 643 g of water.

-

Heating: The mixture is heated to a temperature of 100-105°C with constant stirring.

-

Reactant Addition: 74.0 g (1.0 mole) of tert-Butanol is added dropwise to the heated mixture through the dropping funnel over a period of 4 hours.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 100-105°C.

-

Cooling and Analysis: The mixture is then cooled to room temperature. The resulting liquid reaction mixture is analyzed by gas chromatography to determine the concentration and yield of tert-Butylhydrazine hydrochloride. The reported yield is 98.8%.

Protocol 2: Purification of Crude tert-Butylhydrazine Hydrochloride

Adapted from Patent CN109053485B[1]

-

Charging the Reactor: A 100 mL three-necked flask equipped with a stirring device is charged with 10.00 g of crude tert-Butylhydrazine hydrochloride (89.36% w/w) and 20 mL of anhydrous ethanol.

-

Dissolution: The mixture is stirred for 30 minutes at room temperature.

-

Cooling: The solution is cooled to 4°C in an ice bath.

-

Reagent Addition: 2.00 g of ferric chloride is added to the cooled solution.

-

Reaction: The reaction is allowed to proceed at 4°C for 2 hours with continuous stirring.

-

Isolation: Immediately after the reaction period, the precipitate is collected by filtration.

-

Washing and Drying: The filter cake is washed with a small amount of cold ethanol and then dried to yield the purified product.

-

Analysis: The final product is a white powder. In this example, 7.15 g was obtained, corresponding to a yield of 80.01% and a purity of 98.06% as determined by HPLC.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis of t-BHH from tert-Butanol.

Caption: Manufacturing and Purification Workflow.

Caption: Synthesis Pathway via BOC-Protection.

References

- 1. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 4. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]

- 5. tert-Butylhydrazine hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 7. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 8. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 9. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

Spectroscopic Profile of tert-Butylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tert-Butylhydrazine hydrochloride (CAS No: 7400-27-3), a valuable intermediate in pharmaceutical manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for tert-Butylhydrazine hydrochloride are summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of tert-Butylhydrazine hydrochloride, recorded on a 400 MHz instrument using DMSO-d₆ as the solvent, exhibits three distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.1 | Broad Singlet | -NH₃⁺ |

| 4.8 | Broad Singlet | -NH- |

| 1.237 | Singlet | -C(CH₃)₃ |

| Table 1: ¹H NMR data for tert-Butylhydrazine hydrochloride in DMSO-d₆.[1] |

¹³C NMR (Carbon-13 NMR)

While a specific experimental spectrum for tert-Butylhydrazine hydrochloride is not publicly available, the expected chemical shifts can be estimated based on the molecular structure and known ranges for similar functional groups.

| Carbon Atom | Estimated Chemical Shift (δ) ppm | Rationale |

| Quaternary Carbon (-C (CH₃)₃) | 50 - 60 | The quaternary carbon is attached to a nitrogen atom, causing a downfield shift. |

| Methyl Carbons (-C(CH₃ )₃) | 25 - 35 | The nine equivalent methyl carbons are in a typical alkane region. |

| Table 2: Estimated ¹³C NMR data for tert-Butylhydrazine hydrochloride. |

Infrared (IR) Spectroscopy

The IR spectrum of tert-Butylhydrazine hydrochloride, typically obtained using a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching vibrations from -NH₃⁺ and -NH- groups, overlapping with C-H stretching. |

| 2980-2850 | Medium-Strong | Asymmetric and symmetric C-H stretching of the methyl groups. |

| 1600-1500 | Medium | N-H bending vibrations (scissoring) of the -NH₃⁺ group. |

| 1470-1450 | Medium | Asymmetric C-H bending of the methyl groups. |

| 1370 | Medium | Symmetric C-H bending of the methyl groups (umbrella mode), characteristic of a tert-butyl group. |

| Table 3: Key IR absorption bands for tert-Butylhydrazine hydrochloride. |

Mass Spectrometry (MS)

The mass spectrum of tert-Butylhydrazine hydrochloride is typically acquired using electron ionization (EI), which leads to the fragmentation of the molecule. The spectrum shows the molecular ion of the free base (tert-butylhydrazine) and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 88 | 17.5 | [M]⁺ (Molecular ion of tert-butylhydrazine) |

| 73 | 28.4 | [M - CH₃]⁺ |

| 57 | 23.5 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 56 | 30.8 | [M - NH₂NH₂]⁺ or loss of H from m/z 57 |

| 41 | 31.8 | [C₃H₅]⁺ |

| 32 | 100.0 | [N₂H₄]⁺ or [CH₃OH]⁺ from solvent/impurity |

| Table 4: Mass spectrometry data for tert-Butylhydrazine hydrochloride.[2] |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of tert-Butylhydrazine hydrochloride is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A standard proton-decoupled pulse program is used. Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of tert-Butylhydrazine hydrochloride (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be thoroughly homogenized to ensure even distribution of the sample within the KBr matrix.

-

Pellet Formation: The powdered mixture is transferred to a pellet press. A pressure of 7-10 tons is applied for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer is recorded prior to the sample measurement and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid tert-Butylhydrazine hydrochloride is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

-

Ionization: The vaporized molecules are ionized using electron ionization (EI) with a standard electron energy of 70 eV. This high energy causes fragmentation of the molecular ion.

-

Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like tert-Butylhydrazine hydrochloride.

References

A Technical Guide to the Purity and Assay of tert-Butylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay methods for tert-Butylhydrazine (B1221602) hydrochloride (TBH), an important intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines common specifications, key impurities, and detailed analytical methodologies to ensure the quality and consistency of TBH in research and development settings.

Purity Specifications and Impurity Profile

tert-Butylhydrazine hydrochloride is typically available in purities of 98% or greater.[1][2][3] The quality of TBH is critical as impurities can affect reaction yields, introduce downstream purification challenges, and impact the safety profile of the final product.

Table 1: Typical Specifications for tert-Butylhydrazine Hydrochloride

| Parameter | Specification | Analytical Method(s) |

| Assay | ≥ 98.0% | HPLC, Titration (Potassium Iodate (B108269) or Argentometric) |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Loss on Drying | ≤ 1.0% | Gravimetric |

| Hydrazine (B178648) Hydrochloride | Undetected or within specified limits | HPLC, IC |

Key Impurities

The most significant process-related impurity in commercially available tert-Butylhydrazine hydrochloride is hydrazine hydrochloride .[4] This impurity is often introduced during the manufacturing process and can be challenging to separate due to its similar properties.[4] The presence of hydrazine hydrochloride can lead to the formation of undesirable by-products in subsequent synthetic steps.

Other potential impurities may arise from the starting materials and side reactions during synthesis, such as unreacted starting materials or by-products from the reaction of tert-butanol (B103910) with hydrazine hydrate.[5]

A purification process involving the use of ferric chloride in ethanol (B145695) has been documented to effectively reduce the levels of hydrazine hydrochloride and significantly improve the purity of the final product.[4]

Analytical Methods for Assay and Purity Determination

A combination of chromatographic and titrimetric techniques is employed to provide a comprehensive quality assessment of tert-Butylhydrazine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful method for the separation and quantification of tert-Butylhydrazine hydrochloride and its related impurities, particularly hydrazine hydrochloride. A common approach involves pre-column derivatization to enhance the detectability of the analyte.

This method utilizes benzaldehyde (B42025) as a derivatizing agent, which reacts with tert-Butylhydrazine to form a UV-active derivative that can be easily quantified.[6]

-

Preparation of Standard Solution:

-

Accurately weigh approximately 100 mg of tert-Butylhydrazine hydrochloride reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with ultrapure water to obtain a concentration of about 10 mg/mL.[6]

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 100 mg of the tert-Butylhydrazine hydrochloride sample into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with ultrapure water to obtain a concentration of about 10 mg/mL.[6]

-

-

Preparation of Derivatizing Reagent:

-

Weigh approximately 0.40 g of benzaldehyde into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with absolute ethanol to obtain a concentration of about 40 mg/mL.[6]

-

-

Derivatization Procedure:

-

In a suitable vial, mix the standard or sample solution with the benzaldehyde solution.

-

Adjust the pH to 5.0 and maintain the reaction at 30°C for 90 minutes.[6]

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: Hypersil BDS C18 (5 µm, 4.6 x 250 mm) or equivalent.[6]

-

Mobile Phase: 70-100% (v/v) methanol (B129727) in water.[6]

-

Flow Rate: 0.8-1.2 mL/min.[6]

-

Column Temperature: 25-35°C.[6]

-

Detection Wavelength: 298 nm.[6]

-

Injection Volume: 20 µL.[6]

-

-

Quantification:

-

An external standard method is used. A standard curve is generated by plotting the peak area of the derivatized standard against its concentration.

-

The concentration of tert-Butylhydrazine hydrochloride in the sample is calculated from the standard curve.[6]

-

Table 2: Summary of HPLC Method Parameters

| Parameter | Condition |

| Derivatizing Agent | Benzaldehyde |

| Column | Hypersil BDS C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | 70-100% Methanol in Water |

| Flow Rate | 0.8-1.2 mL/min |

| Detection | UV at 298 nm |

| Temperature | 25-35°C |

| Injection Volume | 20 µL |

Ion Chromatography (IC)

Ion chromatography is another effective technique for the direct determination of the tert-butylhydrazine cation without the need for derivatization.

-

Preparation of Standard and Sample Solutions:

-

Prepare standard and sample solutions of tert-Butylhydrazine hydrochloride in ultrapure water at a suitable concentration (e.g., 0.4 mg/mL).[7]

-

-

Chromatographic Conditions:

-

IC System: An ion chromatograph with a conductivity detector.[7]

-

Column: Dionex IonPac CS12A (4 x 250 mm) with a CG12A guard column (4 x 50 mm) or equivalent.[7]

-

Mobile Phase: 10-20 mmol/L Methanesulfonic acid.[7]

-

Flow Rate: 0.8-1.5 mL/min.[7]

-

Column Temperature: 20-40°C.[7]

-

Detector Current: 60 mA.[7]

-

Injection Volume: 25 µL.[7]

-

-

Quantification:

-

An external standard method is used to create a calibration curve of peak area versus the concentration of the tert-butylhydrazine cation.

-

The content in the sample is calculated based on this curve.[7]

-

Table 3: Summary of Ion Chromatography Method Parameters

| Parameter | Condition |

| Column | Dionex IonPac CS12A (4 x 250 mm) with CG12A guard |

| Mobile Phase | 10-20 mmol/L Methanesulfonic acid |

| Flow Rate | 0.8-1.5 mL/min |

| Detection | Conductivity (60 mA) |

| Temperature | 20-40°C |

| Injection Volume | 25 µL |

Titrimetric Methods

Titration offers a classic, cost-effective, and reliable method for the assay of tert-Butylhydrazine hydrochloride. Two common methods are Argentometric titration for chloride content and Potassium Iodate titration for the hydrazine moiety.

This method determines the purity of the hydrochloride salt by quantifying the chloride ion content.

-

Reagents:

-

0.1 M Silver Nitrate (B79036) (AgNO₃) standard solution.

-

Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v in water).

-

-

Procedure:

-

Accurately weigh approximately 250-300 mg of tert-Butylhydrazine hydrochloride into a 250 mL conical flask.

-

Dissolve the sample in 50 mL of deionized water.

-

Add 1 mL of potassium chromate indicator solution. The solution will have a faint lemon-yellow color.[8]

-

Titrate with standardized 0.1 M silver nitrate solution. A white precipitate of silver chloride (AgCl) will form.[8]

-

The endpoint is reached upon the first appearance of a permanent faint reddish-brown color, due to the formation of silver chromate (Ag₂CrO₄).[8]

-

-

Calculation:

-

Purity (%) = (V × M × MW) / (W × 1000) × 100

-

V = Volume of AgNO₃ solution used (mL)

-

M = Molarity of AgNO₃ solution

-